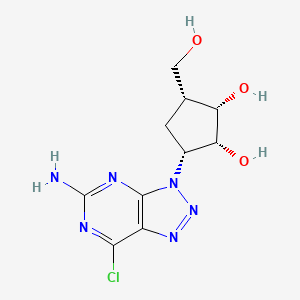1,2-Cyclopentanediol, 3-(5-amino-7-chloro-3H-1,2,3-triazolo(4,5-d)pyrimidin-3-yl)-5-(hydroxymethyl)-, (1alpha,2alpha,3alpha,5alpha)-, (+-)-
CAS No.: 125073-28-1
Cat. No.: VC17173568
Molecular Formula: C10H13ClN6O3
Molecular Weight: 300.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 125073-28-1 |
|---|---|
| Molecular Formula | C10H13ClN6O3 |
| Molecular Weight | 300.70 g/mol |
| IUPAC Name | (1S,2R,3R,5R)-3-(5-amino-7-chlorotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol |
| Standard InChI | InChI=1S/C10H13ClN6O3/c11-8-5-9(14-10(12)13-8)17(16-15-5)4-1-3(2-18)6(19)7(4)20/h3-4,6-7,18-20H,1-2H2,(H2,12,13,14)/t3-,4-,6+,7-/m1/s1 |
| Standard InChI Key | OGDHXDCHRQQLSX-ZCBVHYEASA-N |
| Isomeric SMILES | C1[C@@H]([C@@H]([C@@H]([C@@H]1N2C3=C(C(=NC(=N3)N)Cl)N=N2)O)O)CO |
| Canonical SMILES | C1C(C(C(C1N2C3=C(C(=NC(=N3)N)Cl)N=N2)O)O)CO |
Introduction
Chemical Identity and Structural Features
Molecular Configuration
The compound features a cyclopentanediol backbone substituted with a triazolopyrimidine heterocycle and a hydroxymethyl group. Key structural attributes include:
-
Stereochemistry: The (1α,2α,3α,5α) configuration denotes hydroxyl and substituent groups on the same face of the cyclopentane ring, influencing its molecular interactions.
-
Chirality: The (±)- designation indicates a racemic mixture, though enantiopure forms may exhibit distinct biological properties.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 108742-11-6 |
| Molecular Formula | C₁₀H₁₃ClN₆O₃ |
| Molecular Weight | 300.70 g/mol |
| IUPAC Name | (1S,2S,3R,5R)-3-(5-amino-7-chlorotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol |
Synthesis and Structural Analogues
Hypothetical Synthesis Pathway
-
Cyclopentene Oxidation: Catalytic epoxidation of cyclopentene using hydrogen peroxide and Fe-Cu catalysts .
-
Triazolopyrimidine Coupling: Mitsunobu or nucleophilic substitution reactions to attach the heterocycle to the diol backbone.
| Feature | Target Compound | Ticagrelor |
|---|---|---|
| Core Structure | Triazolopyrimidine | Triazolopyrimidine |
| Molecular Weight | 300.70 g/mol | 522.57 g/mol |
| Therapeutic Area | Under investigation | Antiplatelet (FDA-approved) |
Preclinical Findings
-
Antiplatelet Activity: Structural analogs demonstrate reversible binding to P2Y₁₂ receptors, reducing thrombus formation.
-
Antiviral Potential: Triazolopyrimidines inhibit viral polymerases in preclinical models, though data specific to this compound are lacking.
Research Gaps and Future Directions
Priority Areas
-
Synthesis Optimization: Develop enantioselective routes to resolve racemic mixtures and evaluate stereochemical impacts on bioactivity.
-
In Vitro Profiling: Screen against panels of kinases, GPCRs, and ion channels to identify therapeutic targets.
-
Toxicological Studies: Assess acute/chronic toxicity in model organisms to establish safety profiles.
Collaborative Opportunities
-
Academic-Industrial Partnerships: Leverage combinatorial chemistry libraries to generate derivatives with enhanced pharmacokinetic properties.
-
Computational Modeling: Use molecular docking to predict binding affinities for cardiovascular or oncological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume